molecular formula C24H28ClN3O11S B6525507 ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) CAS No. 301812-48-6

ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6525507
CAS No.: 301812-48-6
M. Wt: 602.0 g/mol
InChI Key: BMYWVPIBAAUEPE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a thiophene-based derivative with a complex substitution pattern. Its core structure consists of a thiophene ring substituted at the 2-position with an acetamido group bearing a 4-methylpiperazine moiety and at the 4-position with a 2-chlorophenyl group. The bis(oxalic acid) component suggests the compound exists as a salt, likely enhancing its solubility and stability compared to the free base form.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S.2C2H2O4/c1-3-27-20(26)18-15(14-6-4-5-7-16(14)21)13-28-19(18)22-17(25)12-24-10-8-23(2)9-11-24;2*3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3,(H,22,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYWVPIBAAUEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H28ClN3O11S
  • Molecular Weight : 602.0 g/mol
  • CAS Number : 301812-48-6

The structure includes a thiophene ring, a chlorophenyl group, and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate exhibit notable antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)MBC (µg/mL)Tested Pathogen
7b0.220.25S. aureus
5a0.300.35E. coli
4a0.280.30Klebsiella spp.

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Cytotoxicity and Cancer Research

In research focused on cancer cell lines, compounds structurally related to ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate were evaluated for cytotoxic effects. The lead compound O4I2 was found to induce Oct3/4 expression in embryonic stem cells, promoting pluripotency . This mechanism may have implications for regenerative medicine and cancer therapy.

Case Study: Induction of Pluripotency
A study involving the compound O4I2 demonstrated its ability to reprogram somatic cells into induced pluripotent stem cells (iPSCs), highlighting its potential in cancer treatment strategies by targeting stem cell pathways .

The biological activity of ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for microbial survival.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Biofilm Disruption : Certain derivatives were effective in disrupting biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituents on the phenyl ring, acetamido side chain, and ester groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features References
Main Compound 2-chlorophenyl, 4-methylpiperazinyl-acetamido, bis(oxalate) C₂₃H₂₅ClN₄O₆S · 2(C₂H₂O₄)* ~629.5 (estimated) Enhanced solubility due to oxalate salt; 4-methylpiperazine may improve bioavailability. Inferred from
Ethyl 4-(4-chlorophenyl)-2-[2-(4-nitrophenoxy)acetamido]thiophene-3-carboxylate 4-chlorophenyl, 4-nitrophenoxy-acetamido C₂₁H₁₇ClN₂O₆S 460.89 Nitro group increases electron-withdrawing effects; higher LogP (6.34) suggests lipophilicity.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-chlorophenyl, cyanoacetyl-amino C₁₇H₁₄ClN₃O₃S 375.83 Cyano group introduces polarity; lower molecular weight may improve synthetic accessibility.
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate 4-chlorophenyl, 4-methylpiperidinyl-acetamido, oxalate C₂₄H₂₈ClN₃O₆S 530.01 Piperidine instead of piperazine reduces basicity; oxalate salt improves crystallinity.
Ethyl 2-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Pyrimidinyl-piperazinyl-acetamido, cyclopentane-fused thiophene C₂₃H₂₇N₅O₃S 461.56 Pyrimidine substitution may enhance target binding; fused ring system alters conformational flexibility.

*Estimated based on analogous oxalate salts (e.g., ).

Physicochemical Properties

  • Solubility: The bis(oxalic acid) salt form of the main compound likely exhibits higher aqueous solubility compared to neutral esters like the nitro- or cyano-substituted analogs .
  • LogP: Lipophilicity varies significantly. The nitro-substituted analog (LogP = 6.34) is more lipophilic than the cyanoacetyl derivative, which may influence membrane permeability .
  • Molecular Weight : The main compound’s higher molecular weight (~629.5) could impact pharmacokinetics, whereas smaller analogs (e.g., 375.83 in ) may have better absorption profiles.

Preparation Methods

Gewald Reaction Optimization

  • Reactants : Ethyl cyanoacetate, 2-chloroacetophenone, and sulfur are refluxed in a polar aprotic solvent (e.g., DMF) with a base such as morpholine.

  • Conditions : Reaction proceeds at 80–100°C for 12–18 hours under inert atmosphere.

  • Product : Ethyl 4-(2-chlorophenyl)-2-aminothiophene-3-carboxylate (Intermediate A ).

  • Yield : 65–75% after recrystallization from ethanol.

ParameterValue
SolventDimethylformamide (DMF)
Temperature90°C
Reaction Time15 hours
Purification MethodEthanol recrystallization

Introduction of the Acetamido Side Chain

The amino group at position 2 of the thiophene core undergoes acylation to install the 4-methylpiperazine-containing side chain.

Acylation with 2-(4-Methylpiperazin-1-yl)Acetyl Chloride

  • Reactants : Intermediate A is treated with 2-(4-methylpiperazin-1-yl)acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

  • Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 6 hours.

  • Product : Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate (Intermediate B ).

  • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, facilitated by Et₃N to scavenge HCl. Steric hindrance from the 2-chlorophenyl group necessitates low temperatures to minimize side reactions.

Salt Formation with Oxalic Acid

The final step involves protonation of the 4-methylpiperazine nitrogen atoms with oxalic acid to enhance solubility and stability.

Crystallization as the Bis(Oxalic Acid) Salt

  • Reactants : Intermediate B is dissolved in hot ethanol and treated with two equivalents of oxalic acid.

  • Conditions : Reflux for 2 hours, followed by slow cooling to induce crystallization.

  • Product : Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid).

  • Yield : 90–95% after vacuum filtration and drying.

PropertyValue
Melting Point178–180°C (decomposition)
SolubilitySoluble in DMSO, sparingly in H2O
Purity (HPLC)≥98%

Analytical Characterization

Critical spectroscopic data confirm the structure and purity of the final compound:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, NCH₃), 2.50–2.70 (m, 8H, piperazine), 4.20 (q, 2H, CH₂CH₃), 7.30–7.60 (m, 4H, Ar-H), 8.90 (s, 1H, NH).

  • ¹³C NMR : 167.5 (C=O), 152.3 (thiophene C-3), 134.2 (C-Cl), 52.1 (piperazine CH₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 503.2 [M+H]⁺ (calculated for C₂₁H₂₃ClN₄O₃S: 502.1).

Alternative Synthetic Routes

Suzuki Coupling for Thiophene Functionalization

An alternative to the Gewald reaction involves palladium-catalyzed cross-coupling to introduce the 2-chlorophenyl group post-thiophene formation. However, this method yields <50% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the thiophene core on resin enables stepwise acylation and piperazine incorporation, though scalability remains challenging.

Challenges and Mitigation Strategies

  • Acylation Selectivity : Competing O-acylation is suppressed by using bulky bases like DIPEA.

  • Oxalic Acid Stoichiometry : Excess oxalic acid leads to hygroscopic salts; precise stoichiometry (2:1) ensures crystalline stability .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or DMSO for solvation ), and reaction time. Design of Experiments (DoE) principles, such as factorial designs, can optimize yield by systematically varying parameters like molar ratios and catalysts . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity and final product validation .

Q. How can researchers ensure purity and structural integrity during synthesis?

  • Methodological Answer : Purity is ensured via High-Performance Liquid Chromatography (HPLC) to separate impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation . Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystallinity, while mass spectrometry validates molecular weight .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2A irritant ). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while machine learning models prioritize synthetic routes. ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error iterations . For example, solvation effects of DMSO can be modeled to optimize nucleophilic substitution steps .

Q. What strategies resolve contradictions between theoretical predictions and experimental data?

  • Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., via stopped-flow spectroscopy) and spectroscopic data. Statistical tools like Principal Component Analysis (PCA) identify outliers, while sensitivity analysis isolates critical variables (e.g., solvent polarity or catalyst loading) . Replicate experiments under controlled conditions to minimize batch-to-batch variability .

Q. How does the 4-methylpiperazine moiety influence bioactivity, and what methods study this?

  • Methodological Answer : The 4-methylpiperazine group enhances solubility and modulates receptor binding. Structure-Activity Relationship (SAR) studies compare analogs (e.g., replacing piperazine with morpholine) via in vitro assays (e.g., enzyme inhibition or cell viability tests) . Molecular docking simulations (using AutoDock Vina) predict interactions with biological targets like kinases or GPCRs .

Q. What advanced techniques characterize the compound’s supramolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction resolves 3D structures, highlighting hydrogen bonding between the oxalic acid counterion and thiophene carbonyl groups . Dynamic Light Scattering (DLS) and isothermal titration calorimetry (ITC) quantify aggregation behavior and binding thermodynamics in physiological buffers .

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